molecular formula C11H13F3O4 B13710510 2,4,5-Trimethoxy-alpha-(trifluoromethyl)benzyl Alcohol

2,4,5-Trimethoxy-alpha-(trifluoromethyl)benzyl Alcohol

Katalognummer: B13710510
Molekulargewicht: 266.21 g/mol
InChI-Schlüssel: LVUBFAHOMLZTGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “MFCD16432472” is a chemical substance with specific properties and applications. It is important to understand its structure, synthesis, and reactions to fully appreciate its significance in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of “MFCD16432472” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of “MFCD16432472” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. The industrial methods may include continuous flow processes, which allow for the efficient production of large quantities of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD16432472” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The reactions involving “MFCD16432472” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from the reactions of “MFCD16432472” depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

“MFCD16432472” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study specific biochemical pathways or as a tool in molecular biology experiments. In medicine, “MFCD16432472” could be investigated for its potential therapeutic effects. In industry, it may be used in the production of other chemicals or materials.

Wirkmechanismus

The mechanism of action of “MFCD16432472” involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.

Vergleich Mit ähnlichen Verbindungen

“MFCD16432472” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but “MFCD16432472” may have distinct advantages or applications. Some similar compounds include those with similar functional groups or molecular structures.

Conclusion

“MFCD16432472” is a versatile compound with significant applications in various fields

Eigenschaften

Molekularformel

C11H13F3O4

Molekulargewicht

266.21 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(2,4,5-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H13F3O4/c1-16-7-5-9(18-3)8(17-2)4-6(7)10(15)11(12,13)14/h4-5,10,15H,1-3H3

InChI-Schlüssel

LVUBFAHOMLZTGK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1C(C(F)(F)F)O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.